molecular formula C8H14N2O B13342562 5-Methyloctahydro-6H-pyrrolo[3,4-c]pyridin-6-one

5-Methyloctahydro-6H-pyrrolo[3,4-c]pyridin-6-one

Cat. No.: B13342562
M. Wt: 154.21 g/mol
InChI Key: ZHKNIMYEUNBVIB-UHFFFAOYSA-N
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Description

5-Methyloctahydro-6H-pyrrolo[3,4-c]pyridin-6-one is a nitrogen-containing heterocyclic compound. It is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a unique structure that includes a pyrrole ring fused with a pyridine ring, making it an attractive scaffold for drug discovery and other scientific research.

Preparation Methods

The synthesis of 5-Methyloctahydro-6H-pyrrolo[3,4-c]pyridin-6-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by reacting a suitable amine with a ketone or aldehyde in the presence of a catalyst . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, using techniques such as continuous flow synthesis and automated reaction systems .

Chemical Reactions Analysis

5-Methyloctahydro-6H-pyrrolo[3,4-c]pyridin-6-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methyloctahydro-6H-pyrrolo[3,4-c]pyridin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

5-Methyloctahydro-6H-pyrrolo[3,4-c]pyridin-6-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and reactivity, which make it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

5-methyl-2,3,3a,4,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-6-one

InChI

InChI=1S/C8H14N2O/c1-10-5-7-4-9-3-6(7)2-8(10)11/h6-7,9H,2-5H2,1H3

InChI Key

ZHKNIMYEUNBVIB-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CNCC2CC1=O

Origin of Product

United States

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